molecular formula C22H29N3 B11970038 N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B11970038
M. Wt: 335.5 g/mol
InChI Key: JKZXKMLIFLCOIJ-XQNSMLJCSA-N
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Description

N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with 4-isopropylbenzylidene and 4-methylbenzyl groups. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-(4-methylbenzyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Isopropylbenzyl)-4-(4-methylbenzyl)-1-piperazinamine
  • N-(4-Isopropylbenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine
  • N-(4-Isopropylbenzylidene)-4-(4-methoxybenzyl)-1-piperazinamine

Uniqueness

N-(4-Isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both 4-isopropylbenzylidene and 4-methylbenzyl groups provides distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29N3

Molecular Weight

335.5 g/mol

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C22H29N3/c1-18(2)22-10-8-20(9-11-22)16-23-25-14-12-24(13-15-25)17-21-6-4-19(3)5-7-21/h4-11,16,18H,12-15,17H2,1-3H3/b23-16+

InChI Key

JKZXKMLIFLCOIJ-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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